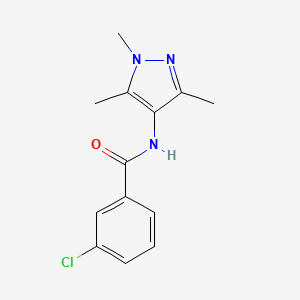![molecular formula C14H20N2O B7475431 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of ureas, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been reported to reduce inflammation and angiogenesis, which are key processes involved in the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Moreover, the development of novel derivatives of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a promising compound that has shown potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea involves the reaction of cyclopropyl isocyanate with 2,4-dimethylbenzylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methyl isocyanate. This method has been reported to yield the desired product in good yields and high purity.
Applications De Recherche Scientifique
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and anti-angiogenic activities. In addition, this compound has shown promising results in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.
Propriétés
IUPAC Name |
3-cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-4-5-12(11(2)8-10)9-16(3)14(17)15-13-6-7-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSQODTYKTNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
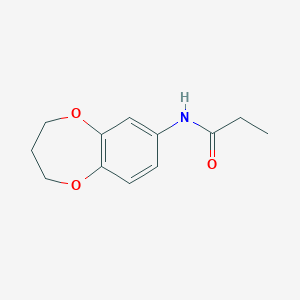
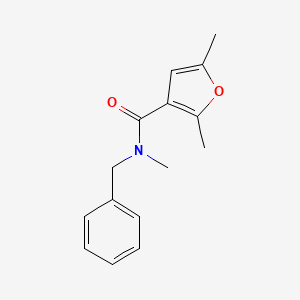

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
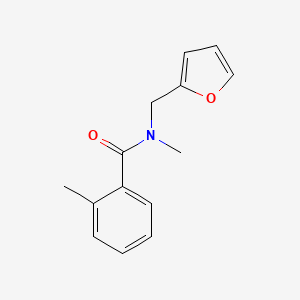
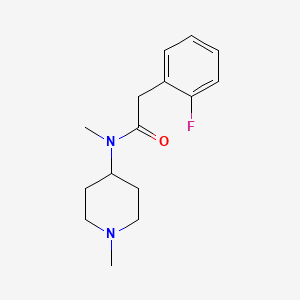
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
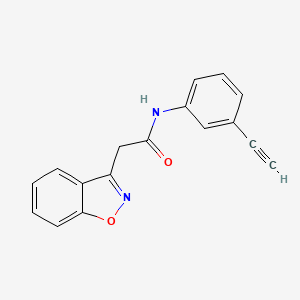
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
